molecular formula C5H12S3 B13805208 Methyl 1-(methylthio)propyl disulfide CAS No. 53897-66-8

Methyl 1-(methylthio)propyl disulfide

Cat. No.: B13805208
CAS No.: 53897-66-8
M. Wt: 168.4 g/mol
InChI Key: OGKCJWOOFUPRSV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(methylthio)propyl disulfide typically involves the reaction of methylthiol with propyl disulfide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal catalyst , to facilitate the formation of the disulfide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the disulfide bond formation .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(methylthio)propyl disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 1-(methylthio)propyl disulfide is used as a building block in organic synthesis. It is employed in the synthesis of more complex sulfur-containing compounds .

Biology: In biological research, this compound is studied for its role in redox biology . It is used to investigate the mechanisms of disulfide bond formation and reduction in proteins .

Medicine: drug development . It is explored for its antioxidant properties and its ability to modulate redox states in cells .

Industry: In the industrial sector, this compound is used as a flavoring agent in food products. It contributes to the characteristic flavors of certain foods, such as onions and garlic .

Mechanism of Action

The mechanism of action of methyl 1-(methylthio)propyl disulfide involves its ability to undergo redox reactions . The compound can donate or accept electrons, making it a key player in redox biology . It interacts with thiol groups in proteins, forming or breaking disulfide bonds, which can alter the structure and function of proteins .

Comparison with Similar Compounds

  • Methyl propyl disulfide
  • Ethyl methyl disulfide
  • Dimethyl disulfide

Comparison: Methyl 1-(methylthio)propyl disulfide is unique due to its specific methylthio and propyl groups, which confer distinct chemical properties and reactivity . Compared to similar compounds, it has a unique flavor profile and biological activity .

Properties

CAS No.

53897-66-8

Molecular Formula

C5H12S3

Molecular Weight

168.4 g/mol

IUPAC Name

1-(methyldisulfanyl)-1-methylsulfanylpropane

InChI

InChI=1S/C5H12S3/c1-4-5(6-2)8-7-3/h5H,4H2,1-3H3

InChI Key

OGKCJWOOFUPRSV-UHFFFAOYSA-N

Canonical SMILES

CCC(SC)SSC

Origin of Product

United States

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